REACTION_CXSMILES
|
[CH:1]1(N(O)C(N)=O)[CH2:5][O:4][C:3]2[CH:6]=[CH:7][C:8]3[C:13]([C:2]1=2)=[CH:12][CH:11]=[CH:10][CH:9]=3.C[Si](N=C=[O:25])(C)C>C1COCC1>[C:1]1(=[O:25])[CH2:5][O:4][C:3]2[CH:6]=[CH:7][C:8]3[C:13]([C:2]1=2)=[CH:12][CH:11]=[CH:10][CH:9]=3
|
Name
|
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C2=C(OC1)C=CC1=CC=CC=C12)N(C(=O)N)O
|
Name
|
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
|
Quantity
|
698 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed successively with H2O and saturated aqueous NaCl
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with Et2O
|
Type
|
CUSTOM
|
Details
|
recrystallized from MeOH/CH2Cl2 /hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C2=C(OC1)C=CC1=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |